5-Fluoro-4-iodo-2-nitrobenzyl bromide

Physicochemical Properties Purification Stoichiometry

Traditional nitrobenzyl bromide building blocks lack the multiple orthogonal handles needed for sequential, protecting-group-free diversification. 5-Fluoro-4-iodo-2-nitrobenzyl bromide (CAS 1824058-14-1) solves this by integrating a benzyl bromide, an aryl iodide, and a nitro group on a single ring. • Enables a 3-step divergent sequence-nucleophilic displacement, Suzuki coupling, and nitro reduction-without intermediate protection. • The 98% purity specification (Leyan) reduces unspecified impurities by ~60% compared to standard ≥95% grades, minimizing carry-through risk to the final API. • High predicted density (2.291 g/cm³) facilitates efficient crystallization and filtration during scale-up.

Molecular Formula C7H4BrFINO2
Molecular Weight 359.92 g/mol
Cat. No. B12853589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-iodo-2-nitrobenzyl bromide
Molecular FormulaC7H4BrFINO2
Molecular Weight359.92 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)I)[N+](=O)[O-])CBr
InChIInChI=1S/C7H4BrFINO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2
InChIKeyIWRXLJHPSSHCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4-iodo-2-nitrobenzyl bromide: Product Overview


5-Fluoro-4-iodo-2-nitrobenzyl bromide (CAS 1824058-14-1) is a highly substituted aromatic benzyl bromide featuring a unique combination of three distinct functional handles on a single benzene ring: a reactive benzyl bromide (C-Br), an aryl iodide (C-I), and a nitro group (NO₂), along with a fluorine substituent . With a molecular weight of 359.92 g/mol and predicted density of 2.291 g/cm³, it is the densest and highest molecular weight member among commonly employed nitrobenzyl bromide building blocks . This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, where the spatial arrangement of fluorine at the 5-position, iodine at the 4-position, and nitro at the 2-position creates a distinctive electronic environment not replicated by simpler mono- or di-substituted analogs .

1Benzyl bromide displacement
2Pd-catalyzed aryl iodide coupling
3Nitro reduction to aniline

5-Fluoro-4-iodo-2-nitrobenzyl bromide: Why It's Irreplaceable


Simpler nitrobenzyl bromides—such as 2-nitrobenzyl bromide (CAS 3958-60-9) or 5-fluoro-2-nitrobenzyl bromide (CAS 82420-35-7)—lack the full complement of orthogonal reactive sites present in 5-fluoro-4-iodo-2-nitrobenzyl bromide. The absence of the aryl iodide eliminates the possibility of sequential palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) following initial benzyl bromide displacement, a critical capability for constructing complex molecular architectures in a single synthetic sequence . Furthermore, the combined electron-withdrawing effects of fluorine, iodine, and nitro substituents create a unique electronic landscape that modulates both the electrophilicity of the benzyl bromide center and the regioselectivity of subsequent aromatic substitutions, a profile not achievable by omitting any single substituent [1].

! 5-Fluoro-2-nitrobenzyl bromide lacks the aryl iodide, preventing sequential Pd-catalyzed cross-coupling after initial displacement.
! 4-Iodo-2-nitrobenzyl bromide omits the fluorine substituent, altering the electronic environment and regioselectivity of subsequent aromatic substitutions.
! 2-Nitrobenzyl bromide provides only one reactive handle and does not support multi-step divergent library synthesis on the same scaffold.

5-Fluoro-4-iodo-2-nitrobenzyl bromide: Quantitative Evidence


Molecular Weight Advantage in Purification

5-Fluoro-4-iodo-2-nitrobenzyl bromide exhibits a molecular weight of 359.92 g/mol, which is 66.6% higher than the baseline 2-nitrobenzyl bromide (216.03 g/mol) and 5.3% higher than the iodine-only analog 4-iodo-2-nitrobenzyl bromide (341.93 g/mol) [1]. This higher molecular weight facilitates gravimetric handling precision—a 1.0 mmol scale requires 360 mg of the target compound versus only 216 mg for 2-nitrobenzyl bromide, reducing relative weighing errors [1]. Additionally, the elevated mass improves chromatographic separation resolution from lower-mass byproducts during flash column purification .

Molecular weight advantage
Head-to-head
359.92 g/mol (+66.6% vs 2-nitrobenzyl bromide)
Supports gravimetric precision and chromatographic separation
Weighing error reduction at sub-mmol scale
Physicochemical Properties Purification Stoichiometry

Density Enhancement for Crystallization and Extraction

The predicted density of 5-fluoro-4-iodo-2-nitrobenzyl bromide is 2.291 g/cm³, which is 38.7% higher than 2-nitrobenzyl bromide (1.652 g/cm³) and 2.4% higher than 4-iodo-2-nitrobenzyl bromide (2.237 g/cm³) [1]. In liquid-liquid extraction workflows, higher-density organic phases settle more rapidly and form sharper interfaces with aqueous layers, improving phase separation efficiency . During crystallization, the enhanced density reflects tighter molecular packing, which can influence crystal lattice energy and melting point behavior relative to less dense analogs .

Density enhancement
Cross-study comparable
2.291 g/cm³ predicted (+38.7% vs 2-nitrobenzyl bromide)
Reported to improve phase separation and influence crystallization behavior
Experimental verification pending
Crystallization Extraction Physical Properties

Sequential Functionalization via Three Orthogonal Handles

5-Fluoro-4-iodo-2-nitrobenzyl bromide uniquely provides three chemically distinct reactive sites on the same aromatic scaffold: (1) a benzylic C-Br bond for nucleophilic substitution (SN2/SN1), (2) an aryl C-I bond for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), and (3) a nitro group reducible to aniline for further diversification . In contrast, 5-fluoro-2-nitrobenzyl bromide (CAS 82420-35-7) lacks the aryl iodide, forfeiting the cross-coupling handle, while 4-iodo-2-nitrobenzyl bromide (CAS 89642-21-7) lacks fluorine, eliminating the electronic tuning and metabolic stabilization conferred by fluorine . The ortho-nitro group has been shown to provide intramolecular nucleophilic assistance in solvolysis reactions, a mechanistic feature that enhances the reactivity of the benzyl bromide center compared to para-substituted analogs [1].

Orthogonal reactive handles
Class-level inference
3 distinct handles + fluorine modulation
Enables sequential substitution, coupling, and reduction without intermediate protection
Direct kinetic data not available
Orthogonal Synthesis Cross-Coupling Medicinal Chemistry

Purity Advantage for Late-Stage Synthesis

5-Fluoro-4-iodo-2-nitrobenzyl bromide is commercially available at 98% purity (Leyan, catalog 1943572), compared to the typical ≥95% specification common for 4-iodo-2-nitrobenzyl bromide and many nitrobenzyl bromide analogs . This 3-percentage-point purity differential corresponds to a 60% reduction in unspecified impurities (2% vs 5% maximum), which is critical when the compound serves as a late-stage intermediate where impurity carry-through could compromise final API purity profiles . The 98% specification aligns with the purity tier of 2-nitrobenzyl bromide (>98% GC) from premium suppliers, ensuring comparable quality benchmarks for procurement decisions .

Purity specification
Head-to-head
98% (Leyan) vs ≥95% typical for iodo-only analog
60% lower unspecified impurity burden supports late-stage functionalization
Supplier specification; independent lot verification recommended
Quality Control Procurement Purity

Boiling Point Favorable for Vacuum Distillation

The predicted boiling point of 5-fluoro-4-iodo-2-nitrobenzyl bromide is 329.9°C, which is 54.7°C higher than 2-nitrobenzyl bromide (275.2°C) but 47.1°C lower than 4-iodo-2-nitrobenzyl bromide (377°C) . This intermediate boiling point places the compound in a favorable window for vacuum distillation: sufficiently volatile for effective separation under reduced pressure (unlike the high-boiling iodo-only analog), yet sufficiently high to avoid co-distillation with common lower-boiling reaction solvents such as DMF (153°C) or DMSO (189°C) . The predicted boiling point range (329.9 ± 37.0°C) indicates that the compound is amenable to short-path vacuum distillation at pressures achievable with standard laboratory rotary vane pumps .

Boiling point window
Cross-study comparable
329.9°C predicted (intermediate between comparators)
Favorable for vacuum distillation with clearance above high-boiling solvents
Predicted value; experimental bp not yet reported
Purification Distillation Process Chemistry

Metabolic Stability Prediction from Class Data

Class-level metabolic studies on halogenated nitrobenzenes in rabbits demonstrate that ortho- and para-substituted compounds form mercapturic acid conjugates (>30% of dose for fluoro- and o-bromo-compounds), while meta-substituted analogs do not, indicating position-dependent metabolic fate [1]. In 5-fluoro-4-iodo-2-nitrobenzyl bromide, the fluorine occupies the para position relative to the nitro group (5-position), while iodine occupies the meta position (4-position)—a substitution pattern that, based on class data, predicts active mercapturic acid conjugation at the fluorine-bearing position but potentially limited metabolic activation at the iodine-bearing meta position [2]. This contrasts with 5-fluoro-2-nitrobenzyl bromide, where the fluorine is solely at the para position without the competing influence of an iodine substituent [1].

Metabolic stability prediction
Class-level inference
Differential para-fluorine vs meta-iodine metabolic lability predicted
May inform SAR strategies; requires experimental ADME data for confirmation
Extrapolated from rabbit nitrobenzene model
Metabolism ADME Drug Design

5-Fluoro-4-iodo-2-nitrobenzyl bromide: Application Scenarios


Divergent Library Synthesis via Orthogonal Functionalization

In medicinal chemistry hit-to-lead campaigns requiring rapid diversification of a central aromatic scaffold, 5-fluoro-4-iodo-2-nitrobenzyl bromide enables a three-step divergent sequence without intermediate protection: (Step 1) nucleophilic displacement of the benzyl bromide with amines or thiols, (Step 2) Suzuki-Miyaura coupling at the aryl iodide position, and (Step 3) nitro reduction to aniline followed by amide or sulfonamide formation . This sequential orthogonal strategy is not feasible with 5-fluoro-2-nitrobenzyl bromide, which lacks the aryl iodide coupling handle, or 4-iodo-2-nitrobenzyl bromide, which lacks fluorine electronic modulation .

High-Purity Late-Stage Functionalization

For process chemistry groups performing late-stage functionalization of high-value pharmaceutical intermediates, the 98% purity specification (Leyan) provides a 60% reduction in unspecified impurities compared to the ≥95% grade commonly offered for the iodine-only analog . This purity advantage reduces the risk of impurity carry-through to the final API, which is particularly critical when the compound is used in the penultimate synthetic step where further purification opportunities are limited .

PET Tracer Precursor Synthesis Using Iodine Handle

The presence of iodine at the 4-position makes 5-fluoro-4-iodo-2-nitrobenzyl bromide a candidate precursor for no-carrier-added radiofluorination strategies used in positron emission tomography (PET) tracer development. Ortho- and para-[18F]fluorobenzyl halide derivatives have been prepared with radiochemical purities exceeding 90% and overall yields of 15–70% . The aryl iodide serves as a non-radioactive placeholder that can be exploited for late-stage isotopic exchange or as a heavy-atom tag for mass spectrometry characterization of intermediates .

Crystallization Optimization via High Density

The high predicted density of 2.291 g/cm³—38.7% greater than 2-nitrobenzyl bromide—offers practical advantages in crystallization-driven purification workflows. Higher-density crystalline phases typically exhibit sharper melting points and more efficient filtration characteristics, which can reduce solvent retention and drying times in multi-kilogram scale processes . Procurement teams evaluating building blocks for scale-up should consider this density advantage when selecting among nitrobenzyl bromide analogs for process development .

Application
Selection Property
Validation Focus
Divergent library synthesis
Orthogonal handle count
Step-count reduction without protecting groups
Late-stage functionalization
Commercial purity tier
Impurity carry-through risk at penultimate steps
PET tracer precursor development
Aryl iodide placeholder
Isotopic exchange and heavy-atom MS tagging
Process-scale crystallization
Predicted high density
Filtration efficiency and solvent retention in scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-4-iodo-2-nitrobenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.